molecular formula C13H12O2 B13442701 Bisphenol F-13C6

Bisphenol F-13C6

Cat. No.: B13442701
M. Wt: 206.19 g/mol
InChI Key: PXKLMJQFEQBVLD-UTHCEYBASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F-13C6 involves the incorporation of carbon-13 isotopes into the Bisphenol F structure. This can be achieved through various synthetic routes, including the reaction of 13C-labeled phenol with formaldehyde under acidic or basic conditions . The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge between the phenol rings.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure the incorporation of the carbon-13 isotopes. The final product is then purified through crystallization or distillation to obtain a high-purity compound suitable for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

Bisphenol F-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bisphenol F-13C6 is similar to that of Bisphenol F. It can interact with various molecular targets, including hormone receptors such as estrogen and androgen receptors . The compound can mimic or interfere with the natural hormones, leading to changes in gene expression and cellular functions. The pathways involved include the activation or inhibition of hormone receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bisphenol F-13C6

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Bisphenol F is required .

Properties

Molecular Formula

C13H12O2

Molecular Weight

206.19 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1+1,2+1,5+1,6+1,10+1,12+1

InChI Key

PXKLMJQFEQBVLD-UTHCEYBASA-N

Isomeric SMILES

C1=CC(=CC=C1C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O

Origin of Product

United States

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